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N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide

PARP-1 inhibition enzymatic assay quinoxaline bioisostere

PARP inhibitor research is often constrained by the limited availability of isoform-selective chemical probes, hindering SAR studies and target validation. N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2) addresses this gap as a hybrid phthalazinone-quinoxaline PARP probe. - Chemotype distinct from olaparib/rucaparib/niraparib core patents; enables freedom-to-operate lead optimization. - Reduced MW (~345 Da) and TPSA (~93 Ų) vs. olaparib suggest improved CNS penetration potential for glioblastoma or neurodegeneration models. - Supplied with rigorous analytical characterization; global shipping with full customs support for R&D procurement.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 1396765-30-2
Cat. No. B2421799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide
CAS1396765-30-2
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25)
InChIKeyMHNPURFXKURBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoxaline-PARP Inhibitor Structural Profile and Procurement Overview


N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2, MW 345.36 g/mol, C₁₉H₁₅N₅O₂) is a synthetic small molecule that combines a phthalazinone moiety (the core scaffold of the FDA-approved PARP inhibitor olaparib) linked via a methylene bridge to a quinoxaline-2-carboxamide group. This hybrid structure places the compound within the quinoxaline-based PARP inhibitor class, where the quinoxaline heterocycle has been investigated as a bioisosteric replacement for the benzamide or phthalazinone motifs of clinical PARP inhibitors. [1] The compound is listed as a PARP-targeting probe molecule by multiple chemical vendors; however, a systematic search of peer-reviewed primary literature, patents (USPTO, WIPO, Espacenet), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets (MedChemExpress, Selleckchem, Tocris, Sigma-Aldrich) returned no published quantitative biochemical, cellular, or in vivo data specifically attributable to this CAS number from allowed sources. Consequently, all quantitative differentiation below is derived from class-level inference based on structurally analogous quinoxaline-phthalazinone PARP-1 inhibitors reported in the primary medicinal chemistry literature. [2]

Supports PARP pathway inhibition study context (class-level) Data to verify
Distinct quinoxaline-phthalazinone scaffold for SAR exploration Scaffold-hopping context
May support PARP-1 vs PARP-2 isoform selectivity profiling Selectivity review

Structural Distinction from Generic PARP Inhibitor Scaffolds


The target compound integrates two pharmacophoric elements — the phthalazinone of olaparib and a quinoxaline-2-carboxamide — that are not jointly present in any FDA-approved PARP inhibitor. Olaparib uses a phthalazinone linked to a cyclopropanecarbonyl-piperazine benzamide; rucaparib and niraparib rely on indole and indazole carboxamide scaffolds, respectively; talazoparib features a tetracyclic lactam; veliparib employs a benzimidazole carboxamide. Replacing the benzamide of olaparib with a quinoxaline-2-carboxamide alters the hydrogen-bonding capacity, π-stacking surface, and electronic distribution within the NAD⁺-binding site, which can shift the inhibitor's PARP-1 versus PARP-2 selectivity profile, cellular PARP-trapping potency, and ADME properties. [1] The quinoxaline ring introduces an additional nitrogen atom that may engage the catalytic glutamate (Glu988) or the adenine-ribose subpocket differently than the benzamide carbonyl, while the methylene linker between the phthalazinone and quinoxaline carboxamide adds a rotatable bond absent in olaparib, potentially affecting binding-site residence time and isoform selectivity. [2] Given that clinically meaningful differences among PARP inhibitors — including PARP-trapping potency (talazoparib >> niraparib > olaparib > veliparib) and PARP-1 selectivity — arise from subtle structural modifications, substituting this quinoxaline-phthalazinone hybrid with a generic benzamide, indole, or indazole PARP inhibitor without confirming its individual pharmacological fingerprint would risk drawing invalid mechanistic or efficacy conclusions in research settings. [3]

Selectivity Quinoxaline-2-carboxamide may shift PARP-1/2 selectivity compared to benzamide-based inhibitors
Binding Methylene linker vs cyclopropane-piperazine may affect residence time and isoform preference
Evidence Class-level potency and selectivity may not transfer; requires compound-specific validation

Quantitative Comparative Evidence Guide


PARP-1 Enzymatic Potency Benchmarking Against Olaparib

No compound-specific PARP-1 IC₅₀ data were identified for CAS 1396765-30-2 in any allowed peer-reviewed or patent source. However, the closest structurally characterized analogs — quinoxaline-2,3-dione derivatives designed as phthalazinone bioisosteres — demonstrated PARP-1 IC₅₀ values of 2.31–8.73 nM in a cell-free enzymatic assay, compared to an olaparib IC₅₀ of 4.40 nM measured under identical conditions. [1] The most potent analog in that series (compound 8a, IC₅₀ = 2.31 nM) was approximately 1.9-fold more potent than olaparib, whereas others (compounds 4, 10b, 11b, IC₅₀ = 6.35–8.73 nM) were 1.4- to 2.0-fold less potent. [2] This range establishes that quinoxaline-bearing PARP-1 inhibitors can achieve potencies comparable to or exceeding that of the clinical benchmark olaparib, but actual IC₅₀ values are exquisitely sensitive to the specific substitution pattern on both the quinoxaline and phthalazinone rings. The presence of the 3-methyl group on the phthalazinone and the unsubstituted quinoxaline-2-carboxamide in CAS 1396765-30-2 represents a distinct chemical space not directly tested in published series. [3]

PARP-1 IC₅₀
Class-level
Target No data
Class best analog 2.31 nM Olaparib: 4.40 nM
Class-level potency may support benchmarking studies
Requires experimental confirmation
PARP-1 inhibition enzymatic assay quinoxaline bioisostere

Antiproliferative Activity in BRCA1-Mutant Cancer Cells

No compound-specific antiproliferative data for CAS 1396765-30-2 were identified. In the MDA-MB-436 BRCA1-mutant breast cancer cell line (a standard model for PARP inhibitor synthetic lethality), the quinoxaline-class compound 5 (a 2,3-dioxo-tetrahydroquinoxaline sulfonohydrazide) exhibited an antiproliferative IC₅₀ of 2.57 µM, which was 3.5-fold more potent than olaparib (IC₅₀ = 8.90 µM) in the same assay. [1] Other analogs in the series (compounds 4, 8a, 10b, 11b) showed varying degrees of antiproliferative activity, with the same compounds also demonstrating a favorable safety profile against normal WI-38 fibroblast cells. [2] The target compound, bearing a quinoxaline-2-carboxamide rather than a 2,3-dioxo-tetrahydroquinoxaline sulfonohydrazide, occupies a distinct chemical space whose cellular activity cannot be directly extrapolated from published class data. The quinoxaline-carboxamide motif has independently been associated with cellular permeability and kinase inhibition in other contexts, suggesting potential for differentiated cellular pharmacology. [3]

Antiproliferative IC₅₀
Class-level
Target No data
Class analog 2.57 µM Olaparib: 8.90 µM
Reported cell-model response context; not confirmed for this compound
MDA-MB-436 BRCA1-mutant line
BRCA1-mutant cancer antiproliferative assay synthetic lethality

PARP-2 Isoform Selectivity Profiling

Quinoxaline-containing PARP inhibitors have demonstrated distinct PARP-1/PARP-2 selectivity profiles compared to approved drugs. The commercially available quinoxaline-based PARP Inhibitor XII (CAS 489457-67-2) exhibits approximately 5-fold selectivity for PARP-2 (IC₅₀ = 7 nM) over PARP-1 (IC₅₀ = 33 nM). This contrasts with clinical PARP inhibitors: olaparib shows modest PARP-2 preference (~5-fold: PARP-1 IC₅₀ = 5 nM, PARP-2 IC₅₀ = 1 nM), talazoparib is approximately equipotent (PARP-1 IC₅₀ = 0.57 nM, PARP-2 IC₅₀ = ~0.3 nM), and veliparib shows balanced inhibition (PARP-1 Ki = 5.2 nM, PARP-2 Ki = 2.9 nM). [1] The quinoxaline pharmacophore, through its capacity for additional hydrogen-bonding interactions within the PARP active site, has been shown in multiple chemotypes to shift selectivity toward PARP-2, a property that may be relevant for applications where PARP-2-predominant biology (e.g., specific DNA repair contexts, metabolic regulation) is under investigation. The target compound CAS 1396765-30-2, with its quinoxaline-2-carboxamide, is predicted by structural analogy to exhibit a selectivity profile distinct from that of the benzamide- and indole-based clinical molecules, though no experimental selectivity data are available for this specific compound. [2]

PARP-2 selectivity
Class-level inference
Target No data
Quinoxaline class ~5× PARP-2 selective Olaparib: ~5× PARP-2
Selectivity profile may differ from approved inhibitors
Requires isoform profiling
PARP-2 selectivity isoform profiling quinoxaline PARP inhibitor

Structural Differentiation from Olaparib: Pharmacophoric Replacement of Benzamide with Quinoxaline-2-Carboxamide

The target compound differs from olaparib at two key structural positions: (i) the benzamide moiety of olaparib is replaced by a quinoxaline-2-carboxamide, and (ii) the cyclopropanecarbonyl-piperazine linker of olaparib is absent, with the phthalazinone connected directly via a single methylene unit to the quinoxaline carboxamide. Computational ADMET profiling of structurally related quinoxaline-phthalazinone derivatives in the Syam et al. (2022) study predicted favorable drug-likeness parameters, including compliance with Lipinski's Rule of Five, acceptable topological polar surface area (TPSA), and moderate LogP values consistent with oral bioavailability. [1] The quinoxaline ring introduces a bicyclic heteroaromatic system with a pKa-altering effect that can influence solubility, permeability, and CYP450 metabolic stability relative to the benzamide series. In silico docking of quinoxaline-class analogs into the PARP-1 active site (PDB: 4UND) revealed that the quinoxaline carbonyl forms a conserved hydrogen bond with Ser904 and Gly863, while the extended aromatic system engages in π-stacking with Tyr907, interactions that distinguish it from the benzamide binding mode of olaparib. [2] The absence of the piperazine linker reduces molecular weight by approximately 80 Da compared to olaparib, which may confer higher ligand efficiency if potency is retained. These structural differentiations are relevant for procurement decisions where a PARP inhibitor chemotype distinct from the crowded benzamide/indole patent landscape is required for freedom-to-operate or scaffold-hopping medicinal chemistry campaigns. [3]

Scaffold properties
Data to verify
MW 345.4 TPSA ~93 Ų HBD 1 cLogP 1.8–2.5
Lower MW/TPSA vs olaparib may influence ligand efficiency and permeability
Calculated values; no experimental ADME data
pharmacophore replacement quinoxaline bioisostere ADMET prediction

Recommended Research Applications


PARP-1 vs PARP-2 Isoform Selectivity Probe

Given the quinoxaline pharmacophore's demonstrated capacity to shift PARP-1/PARP-2 selectivity ratios (PARP Inhibitor XII: ~5-fold PARP-2-selective), CAS 1396765-30-2 is positioned as a candidate probe for isoform-selectivity structure-activity relationship (SAR) studies. The compound can serve as a starting scaffold for systematic modification of the quinoxaline ring substitution to achieve tailored PARP-1/PARP-2 selectivity windows distinct from those of clinical inhibitors, enabling dissection of PARP-2-specific roles in oxidative stress response, metabolic regulation, and spermatogenesis. [1]

Freedom-to-Operate Scaffold for Medicinal Chemistry

The compound's hybrid phthalazinone-quinoxaline architecture represents a chemotype not covered by the core structure claims of marketed PARP inhibitors (olaparib: phthalazinone-benzamide; rucaparib: indole-carboxamide; niraparib: indazole-carboxamide). This scaffold can serve as a lead-like starting point for hit-to-lead optimization in drug discovery programs, with the lower molecular weight and reduced TPSA relative to olaparib offering potential advantages in ligand efficiency metrics (LipE, LE) that are valued in fragment-based and lead optimization workflows. [2]

In Vitro Benchmarking Against Clinical PARP Inhibitors

The MDA-MB-436 BRCA1-mutant breast cancer cell line has been established as a standard model for PARP inhibitor synthetic lethality testing, where quinoxaline-class compounds have demonstrated antiproliferative IC₅₀ values of 2.57–8.90 µM. CAS 1396765-30-2 should be prioritized for side-by-side dose-response profiling against olaparib, talazoparib, and veliparib in isogenic BRCA-mutant and BRCA-wild-type cell line pairs to quantify the therapeutic window and PARP-trapping potency of this specific chemotype. Such data would directly address the current evidence gap and position this compound within the PARP inhibitor selectivity/trapping landscape defined by Murai et al. (2012). [3]

CNS-Penetrant PARP Inhibitor Design Starting Point

The target compound's reduced molecular weight (~345 Da) and lower TPSA (~93 Ų) compared to olaparib (MW 434, TPSA 108 Ų) place it within a physicochemical space more favorable for blood-brain barrier penetration, aligning with the profile of the brain-penetrant quinoxaline PARP Inhibitor XII and the recently disclosed clinical candidate palacaparib (AZD-9574). This compound could be evaluated in MDCK-MDR1 or hCMEC/D3 monolayer permeability assays and brain-plasma ratio studies in rodents to validate its CNS penetration potential, targeting applications in glioblastoma, brain metastases, or neurodegenerative disorders where PARP activation contributes to pathology. [4]

Application
Selection Property
Validation Focus
PARP-1/2 isoform selectivity SAR studies
Quinoxaline scaffold for selectivity tuning
Isoform-selectivity assay context
Freedom-to-operate scaffold for medicinal chemistry
Distinct phthalazinone-quinoxaline chemotype
IP landscape and scaffold uniqueness review
In vitro benchmarking against clinical PARP inhibitors
Cell-based synthetic lethality profiling
BRCA-mutant cell line dose-response comparison
CNS penetration research starting point
Reduced MW/TPSA for BBB penetration potential
In vitro permeability and brain exposure context
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